Dimethyl 3,4-diaminocyclobutane-1,2-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

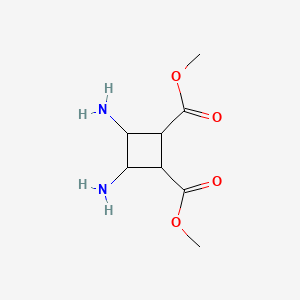

Dimethyl 3,4-diaminocyclobutane-1,2-dicarboxylate is an organic compound with a unique cyclobutane ring structure This compound is characterized by the presence of two amino groups and two ester groups attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 3,4-diaminocyclobutane-1,2-dicarboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of dimethyl maleate with ammonia or an amine in the presence of a catalyst. The reaction is carried out under mild conditions, often at room temperature or slightly elevated temperatures, to ensure the formation of the cyclobutane ring without unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Catalysts and solvents used in the synthesis are carefully selected to optimize the reaction conditions and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3,4-diaminocyclobutane-1,2-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding diketones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.

Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions are typically mild to moderate, with careful control of temperature and pH to ensure selective transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Dimethyl 3,4-diaminocyclobutane-1,2-dicarboxylate has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its derivatives may have potential as enzyme inhibitors or activators.

Medicine: The compound and its derivatives are investigated for their potential therapeutic properties. They may serve as lead compounds for the development of new drugs targeting specific diseases.

Industry: In industrial applications, the compound can be used in the production of polymers, coatings, and other materials with specialized properties.

Mechanism of Action

The mechanism of action of Dimethyl 3,4-diaminocyclobutane-1,2-dicarboxylate involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds or ionic interactions with enzymes or receptors, modulating their activity. The ester groups may also participate in binding interactions, influencing the compound’s overall effect. The exact pathways and targets depend on the specific application and the nature of the derivatives used.

Comparison with Similar Compounds

Similar Compounds

Dimethyl 3,4-diaminocyclobutane-1,2-dicarboxylate: Similar compounds include other cyclobutane derivatives with different substituents, such as dimethyl 3,4-dihydroxycyclobutane-1,2-dicarboxylate and dimethyl 3,4-dimethoxycyclobutane-1,2-dicarboxylate.

Dimethyl 2,5-furandicarboxylate: This compound is structurally similar but contains a furan ring instead of a cyclobutane ring.

Uniqueness

This compound is unique due to its combination of amino and ester groups on a cyclobutane ring. This structure provides distinct chemical and physical properties, making it valuable for specific applications in research and industry. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its utility.

Biological Activity

Dimethyl 3,4-diaminocyclobutane-1,2-dicarboxylate (DMDC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized by its cyclobutane ring structure with two amino groups and two ester functionalities. The synthesis typically involves multi-step reactions starting from cyclobutane derivatives, which can be modified through various chemical transformations to introduce amino and carboxylate groups .

Biological Activity

The biological activity of DMDC has been explored in several studies, revealing its potential in various therapeutic areas:

1. Antitumor Activity

- DMDC exhibits notable antitumor properties. Research indicates that compounds derived from aminocyclobutane structures can inhibit tumor growth by acting as antagonists at NMDA receptors, which are implicated in cancer cell proliferation . In vitro studies have shown that DMDC can induce apoptosis in cancer cell lines.

2. Neurotropic Effects

- The compound has demonstrated neurotropic activity, suggesting potential applications in treating neurodegenerative diseases. It acts on neurotransmitter systems, particularly influencing NMDA receptor activity . This mechanism may help mitigate excitotoxicity associated with neurodegeneration.

3. Analgesic and Antidepressant Properties

- DMDC has been reported to possess analgesic effects, which could be beneficial in pain management therapies. Its structure allows it to interact with pain pathways effectively. Additionally, some derivatives have shown antidepressant-like effects in animal models, indicating a broader scope of central nervous system activity .

Case Studies and Research Findings

Several studies have investigated the biological effects of DMDC and related compounds:

The mechanisms underlying the biological activities of DMDC are multifaceted:

- NMDA Receptor Modulation : By acting as a selective antagonist at NMDA receptors, DMDC can influence calcium influx into neurons, thereby preventing excitotoxicity associated with excessive glutamate signaling.

- Antioxidant Properties : Some studies suggest that DMDC may exert antioxidant effects, reducing oxidative stress within cells and contributing to its neuroprotective capabilities .

Properties

IUPAC Name |

dimethyl 3,4-diaminocyclobutane-1,2-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O4/c1-13-7(11)3-4(8(12)14-2)6(10)5(3)9/h3-6H,9-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFLOUYDTMGPNOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(C(C1N)N)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.